4-Methyl-1-phenyl-2-pentanone

Beschreibung

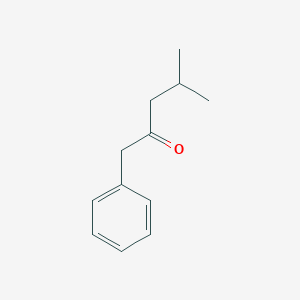

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-1-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYGTEGDVPAKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063805 | |

| Record name | 2-Pentanone, 4-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a sweet, woody, spicy, burnt sugar odour | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250.00 to 251.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.940-0.949 | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5349-62-2 | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isobutyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 4-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PHENYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z1A62342T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1-phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenyl-2-pentanone, also known as benzyl (B1604629) isobutyl ketone, is a chemical compound with applications in the flavor and fragrance industry.[1][2] It is characterized by a sweet, woody, and spicy odor, and at lower concentrations, it imparts a sweet and tart, fruity flavor.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its spectral data for analytical characterization.

Chemical and Physical Properties

This compound is a colorless, oily liquid under standard conditions.[1] A detailed summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Information

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-1-phenylpentan-2-one | [3] |

| Synonyms | Benzyl isobutyl ketone, Isobutyl benzyl ketone | [3] |

| CAS Number | 5349-62-2 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Sweet, woody, spicy | [1][2] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 250-251 °C (at 760 mmHg) | [1] |

| Density | 0.949 g/mL (at 25 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.498 | [1] |

| Flash Point | 105.00 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the ketonization of phenylacetic acid and isovaleric acid.[1][2] This reaction is typically carried out in the gas phase at high temperatures over a thorium dioxide (ThO₂) catalyst.[1][2]

Experimental Protocol: Ketonization of Phenylacetic Acid and Isovaleric Acid

This protocol is a representative procedure for the synthesis of this compound based on established ketonization reactions.

Materials:

-

Phenylacetic acid

-

Isovaleric acid

-

Thorium dioxide (ThO₂) catalyst

-

Inert gas (e.g., nitrogen or argon)

-

Apparatus for gas-phase catalysis at high temperatures (e.g., a tube furnace with a quartz reactor tube)

-

Condensation and collection apparatus

-

Distillation apparatus for purification

Procedure:

-

Catalyst Preparation: The thorium dioxide catalyst is packed into a quartz reactor tube.

-

Reaction Setup: The reactor tube is placed in a tube furnace, and the system is connected to a feed inlet for the carboxylic acids and an outlet leading to a condenser and collection flask. The system is purged with an inert gas.

-

Reaction Conditions: The furnace is heated to a temperature of 450-470 °C.[1][2] A mixture of phenylacetic acid and isovaleric acid is vaporized and passed over the heated catalyst bed, carried by a stream of inert gas.

-

Product Collection: The reaction products are passed through a condenser to liquefy the ketone and any unreacted starting materials, which are then collected in a receiving flask.

-

Work-up and Purification: The collected crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

Diagram of Synthesis Workflow:

References

A Technical Guide to the Spectroscopic Data of 4-Methyl-1-phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-1-phenyl-2-pentanone. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.65 | Singlet | 2H | CH₂ adjacent to phenyl group |

| 2.45 | Doublet | 2H | CH₂ adjacent to carbonyl group |

| 2.15 | Multiplet | 1H | CH |

| 0.90 | Doublet | 6H | CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data[1]

| Chemical Shift (ppm) | Assignment |

| 209.0 | C=O (Ketone) |

| 134.5 | Quaternary Aromatic Carbon |

| 129.5 | Aromatic CH |

| 128.7 | Aromatic CH |

| 126.9 | Aromatic CH |

| 51.5 | CH₂ adjacent to phenyl group |

| 50.0 | CH₂ adjacent to carbonyl group |

| 24.5 | CH |

| 22.5 | CH₃ |

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopic Data[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 2955 | Strong | Aliphatic C-H stretch |

| 1715 | Strong | C=O (Ketone) stretch |

| 1605, 1495, 1455 | Medium | Aromatic C=C stretch |

| 1365 | Medium | C-H bend (gem-dimethyl) |

| 745, 700 | Strong | Aromatic C-H out-of-plane bend |

Technique: Liquid Film[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 176 | 30 | [M]⁺ (Molecular Ion) |

| 119 | 15 | [M - C₄H₉]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 20 | [C₅H₅]⁺ |

| 57 | 40 | [C₄H₉]⁺ |

| 43 | 50 | [C₃H₇]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[1]

-

The spectral width is typically set from -2 to 12 ppm.

-

For a standard spectrum, 16 scans are acquired with a relaxation delay of 1 second.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer, with the probe tuned to the ¹³C frequency.

-

A standard proton-decoupled pulse program is used.

-

The spectral width is set from 0 to 220 ppm.

-

Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically acquired to achieve a good signal-to-noise ratio.

4. Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Liquid Film/Attenuated Total Reflectance - ATR):

-

For the liquid film method, a drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[2] The plates are pressed together to form a thin film.

-

For the ATR method, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]

2. Data Acquisition:

-

A background spectrum of the empty IR beam path (or the clean ATR crystal) is recorded.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

3. Data Processing:

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.

2. Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5]

-

This causes the molecules to ionize and fragment in a reproducible manner.[4][5]

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide: 4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenyl-2-pentanone, also known as benzyl (B1604629) isobutyl ketone, is a chemical compound with the CAS number 5349-62-2.[1][2][3] It is recognized for its characteristic sweet, woody, and spicy odor and is utilized as a flavoring and fragrance agent in the food and cosmetic industries.[1][2][4] While its primary applications are in these fields, its status as an endogenous metabolite suggests potential interactions with biological systems that may be of interest to researchers in drug development.[5] This document provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, synthesis, and safety information. It also highlights the current gaps in the scientific literature regarding its biological activity and mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization. The compound is a colorless to light yellow oily liquid.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H16O | [6] |

| Molecular Weight | 176.25 g/mol | [5][6] |

| CAS Number | 5349-62-2 | [1][2][3] |

| IUPAC Name | 4-methyl-1-phenylpentan-2-one | [6] |

| Synonyms | Benzyl isobutyl ketone, Isobutyl benzyl ketone, Spicy pentanone | [6] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Sweet, woody, spicy | [1][4] |

| Boiling Point | 250-251 °C (at 760 mmHg) | [6] |

| Density | 0.949 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.498 | [7] |

| Flash Point | 105.00 °C (closed cup) | [5] |

| Solubility | Very slightly soluble in water. | [6] |

| Storage Temperature | 2-8°C | [7] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively reported in the scientific literature. However, a general method for its synthesis and protocols for its solubilization for in vitro and in vivo studies have been described.

Synthesis Protocol

This compound can be prepared by the catalytic reaction of phenylacetic acid and isovaleric acid.[1][2] The reaction is carried out at high temperatures over a thorium dioxide (ThO2) catalyst.[1][2]

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Solubilization Protocols for Research Applications

For experimental studies, particularly in biological systems, proper solubilization of this hydrophobic compound is crucial. The following protocols have been suggested for preparing stock solutions and working solutions.[5]

Protocol 1: Aqueous System for In Vitro Studies [5]

-

Prepare a stock solution of 10 mM in DMSO.

-

For the working solution, add the DMSO stock to a vehicle containing 40% PEG300, 5% Tween-80, and 45% saline. This is expected to yield a clear solution at concentrations of at least 3 mg/mL.

Protocol 2: Formulation with Cyclodextrin for In Vivo Studies [5]

-

Prepare a stock solution of 10 mM in DMSO.

-

For the working solution, add the DMSO stock to a vehicle of 20% SBE-β-CD in saline. This should result in a clear solution at concentrations of at least 3 mg/mL.

Protocol 3: Oil-based Formulation for In Vivo Studies [5]

-

Prepare a stock solution of 10 mM in DMSO.

-

For the working solution, add the DMSO stock to corn oil. This is expected to yield a clear solution at concentrations of at least 3 mg/mL.

Experimental Workflow for Solubilization

Caption: Solubilization workflow for experimental use.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, and involvement in signaling pathways of this compound. It is designated as an "endogenous metabolite," which implies it is a component of normal metabolic processes, but specific pathways have not been elucidated in the reviewed literature.[5]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[6] This suggests a low order of toxicity at typical exposure levels from food.

Due to the absence of detailed research in this area, no signaling pathway diagrams can be provided at this time. This represents a significant knowledge gap and an opportunity for future research.

Safety and Toxicology

A summary of the available safety and toxicological data is presented in Table 2. The compound is classified as a combustible liquid.[5] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.[8]

Table 2: Safety and Toxicological Profile

| Parameter | Information | Reference |

| GHS Classification | Warning: Flammable liquid and vapor (H226) | [6] |

| Storage Class | 10 - Combustible liquids | [5] |

| Personal Protective Equipment | Eyeshields, Gloves | [5] |

| First Aid Measures | In case of inhalation, move to fresh air. In case of skin contact, wash with plenty of water. In case of eye contact, rinse with water. If ingested, call a poison center or doctor. | [8] |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | [6] |

Analytical Information

The identity and purity of this compound can be confirmed by various analytical techniques. Spectroscopic data is available in public databases.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available and can be used for structural confirmation.

-

Mass Spectrometry (MS): Mass spectral data is available, which is useful for identification and fragmentation analysis.

-

Infrared (IR) Spectroscopy: IR spectra can provide information about the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric or formic acid) has been described for its analysis.[9] This method is suitable for purity determination and pharmacokinetic studies.[9]

Conclusion and Future Directions

This compound is a well-characterized compound in terms of its chemical and physical properties, with established applications in the flavor and fragrance industry. However, from the perspective of drug development and biomedical research, there is a substantial lack of information regarding its biological effects and mechanism of action. Its designation as an endogenous metabolite warrants further investigation to understand its physiological role.

Future research should focus on:

-

Elucidating the metabolic pathways in which this compound is involved.

-

Screening for biological activity in various in vitro and in vivo models to identify potential therapeutic applications.

-

Investigating its mechanism of action at the molecular and cellular levels.

-

Conducting comprehensive toxicological studies to establish a more detailed safety profile for potential pharmaceutical applications.

The information provided in this guide serves as a foundation for researchers and scientists interested in exploring the potential of this compound beyond its current applications.

References

- 1. This compound CAS#: 5349-62-2 [chemicalbook.com]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. spicy pentanone, 5349-62-2 [thegoodscentscompany.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C12H16O | CID 219672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound = 95 , FG 5349-62-2 [sigmaaldrich.com]

- 8. synerzine.com [synerzine.com]

- 9. 2-Pentanone, 4-methyl-1-phenyl- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Methyl-1-phenyl-2-pentanone

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Methyl-1-phenyl-2-pentanone, a compound utilized in the flavor and fragrance industry. The information is compiled for researchers, scientists, and professionals involved in drug development and chemical analysis.

Physical and Chemical Properties

This compound, also known as benzyl (B1604629) isobutyl ketone, is a colorless, oily liquid with a characteristic sweet, woody, and spicy odor.[1][2][3][4] It is classified as a member of the benzenes.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound based on available literature data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O | [1][3][5] |

| Molecular Weight | 176.25 g/mol | [1][3][5] |

| Boiling Point | 250-251 °C at 760 mmHg | [1][2][3][4][5] |

| Density | 0.949 g/mL at 25 °C | [1][2][3][4][5] |

| Refractive Index | 1.498-1.510 at 20 °C | [1][2][3][4][5] |

| Flash Point | 221 °F (105 °C) | [5] |

| Solubility | Very slightly soluble in water | [1] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C (Predicted) | [5] |

| LogP | 2.84430 | [5] |

| Physical Description | Colorless, oily liquid | [1][2][3][4] |

| Odor | Sweet, woody, spicy | [1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above were not available in the cited literature. The reported values are generally referenced as literature values ("lit."). However, standard analytical methods would be employed for their determination:

-

Boiling Point: Determined using methods such as distillation under atmospheric pressure according to OECD Guideline 103 or using a micro-boiling point apparatus.

-

Density: Measured using a pycnometer, oscillating U-tube density meter, or a hydrometer, following standardized procedures like those outlined in OECD Guideline 109.

-

Refractive Index: Measured using an Abbe refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C), as per OECD Guideline 108.

-

Flash Point: Determined using either a closed-cup (e.g., Pensky-Martens) or open-cup (e.g., Cleveland open cup) apparatus, following standardized test methods such as those from ASTM.

-

Solubility in Water: Quantified using the flask method or the column elution method as described in OECD Guideline 105.

Logical Relationships and Workflows

The available information on this compound primarily focuses on its identity and basic physical properties for its application as a flavoring and fragrance agent. There is no information in the provided search results to suggest its involvement in complex biological signaling pathways or intricate experimental workflows that would warrant a visual diagram. The synthesis of this compound, however, can be represented as a straightforward chemical reaction.

Below is a simplified representation of the synthesis of this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 4-Methyl-1-phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1-phenylpentan-2-one, a ketone of interest in both flavor chemistry and as a potential scaffold in medicinal chemistry. The document details its chemical and physical properties, provides spectroscopic data for its characterization, and outlines a plausible synthetic route. Furthermore, it explores the relevance of the benzyl (B1604629) ketone moiety in the broader context of drug design and development, highlighting its role as a key intermediate in the synthesis of various bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and pharmaceutical development.

Chemical Identity and Physical Properties

4-Methyl-1-phenylpentan-2-one, systematically named according to IUPAC nomenclature, is also known by several synonyms, the most common being Benzyl isobutyl ketone.[1][2] It is a colorless, oily liquid with a characteristic sweet, woody, and spicy odor.[3] At lower concentrations, it imparts a sweet and tart, fruity flavor, leading to its application as a flavoring agent in the food industry.[3]

Table 1: Chemical Identifiers and Physical Properties of 4-Methyl-1-phenylpentan-2-one

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-1-phenylpentan-2-one | [1][2] |

| Synonyms | 4-Methyl-1-phenyl-2-pentanone, Benzyl isobutyl ketone, Isobutyl benzyl ketone | [1][2] |

| CAS Number | 5349-62-2 | |

| Molecular Formula | C₁₂H₁₆O | |

| Molecular Weight | 176.25 g/mol | |

| Appearance | Colorless, oily liquid | [3] |

| Boiling Point | 250-251 °C (at 760 mmHg) | |

| Density | 0.949 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.498 |

Spectroscopic Data for Structural Elucidation

The structural confirmation of 4-methyl-1-phenylpentan-2-one is achieved through various spectroscopic techniques. Below is a summary of the expected and reported data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for 4-Methyl-1-phenylpentan-2-one in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.65 | s | 2H | -CH₂-Ph |

| ~ 2.40 | d | 2H | -CO-CH₂- |

| ~ 2.10 | m | 1H | -CH(CH₃)₂ |

| ~ 0.90 | d | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for 4-Methyl-1-phenylpentan-2-one in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 209 | C | C=O (Ketone) |

| ~ 134 | C | Aromatic C (quaternary) |

| ~ 129 | CH | Aromatic CH |

| ~ 128 | CH | Aromatic CH |

| ~ 127 | CH | Aromatic CH |

| ~ 51 | CH₂ | -CO-CH₂- |

| ~ 49 | CH₂ | -CH₂-Ph |

| ~ 25 | CH | -CH(CH₃)₂ |

| ~ 22 | CH₃ | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methyl-1-phenylpentan-2-one is characterized by a strong absorption band corresponding to the ketone carbonyl group.

Table 4: Key IR Absorption Bands for 4-Methyl-1-phenylpentan-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2960 | Strong | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O stretch (Ketone) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4-methyl-1-phenylpentan-2-one would be expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Fragmentation for 4-Methyl-1-phenylpentan-2-one

| m/z | Proposed Fragment Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from benzylic cleavage) |

| 85 | [CH₂CH(CH₃)₂CO]⁺ |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Synthesis of 4-Methyl-1-phenylpentan-2-one

A plausible and efficient method for the synthesis of 4-methyl-1-phenylpentan-2-one involves the acylation of a suitable organometallic reagent with a phenylacetyl derivative. The following is a detailed experimental protocol based on standard organic synthesis methodologies.

Experimental Protocol: Synthesis via Acylation of an Organocadmium Reagent

This two-step procedure involves the preparation of an isobutylmagnesium bromide Grignard reagent, its conversion to diisobutylcadmium, and subsequent reaction with phenylacetyl chloride.

Step 1: Preparation of Diisobutylcadmium

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of isobutyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of anhydrous cadmium chloride (0.5 eq) in anhydrous diethyl ether.

-

Slowly add the Grignard reagent solution to the cadmium chloride suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of diisobutylcadmium is now complete.

Step 2: Acylation to form 4-Methyl-1-phenylpentan-2-one

-

Cool the diisobutylcadmium solution to 0 °C.

-

Slowly add a solution of phenylacetyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure 4-methyl-1-phenylpentan-2-one.

Relevance in Drug Design and Development

While 4-methyl-1-phenylpentan-2-one itself is not an established therapeutic agent, its core structure, the benzyl ketone moiety, is a significant pharmacophore and a versatile intermediate in medicinal chemistry.

The Benzyl Ketone Scaffold

The benzyl ketone framework is present in a variety of biologically active compounds and serves as a key building block for more complex molecules.[4] For instance, derivatives of benzyl phenyl ketones have been synthesized and investigated for their antibacterial and 5-lipoxygenase inhibitory activities, the latter being a target for anti-inflammatory drugs.[5]

Intermediate in Pharmaceutical Synthesis

Benzyl ketones are crucial precursors in the synthesis of a wide range of pharmaceuticals. They are used in the development of:

-

Anti-inflammatory and Analgesic Drugs: The benzyl ketone structure can be modified to produce compounds with potent anti-inflammatory and pain-relieving properties.[3]

-

Anticancer Agents: Substituted benzoin (B196080) derivatives, which can be synthesized from benzyl ketones, have shown antiproliferative activity against various cancer cell lines, potentially through the inhibition of pathways like PI3Kα.[6]

-

Psychoactive Compounds: The related structure, α-aminovalerophenone, forms the core of several synthetic cathinones. The study of these compounds provides insights into structure-activity relationships for monoamine transporter inhibitors, which are relevant for treating conditions like depression and ADHD.[7]

The synthesis of 4-methyl-1-phenylpentan-2-one and its derivatives could, therefore, provide novel compounds for screening in various drug discovery programs. Its structure offers multiple points for chemical modification, allowing for the generation of a library of analogues to explore structure-activity relationships.

Conclusion

4-Methyl-1-phenylpentan-2-one is a well-characterized compound with established applications in the flavor and fragrance industry. Beyond these uses, its chemical structure represents a valuable platform for medicinal chemistry and drug discovery. The synthetic accessibility of this benzyl ketone, coupled with the proven biological activities of related compounds, makes it and its future derivatives promising candidates for further investigation in the pursuit of novel therapeutic agents. This guide provides the foundational chemical, analytical, and synthetic information necessary for researchers to embark on such investigations.

References

- 1. This compound(5349-62-2) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C12H16O | CID 219672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methyl-1-phenyl-2-pentanone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-phenyl-2-pentanone, a versatile ketone with applications in various research and industrial settings. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific pursuits who require detailed information on the procurement, synthesis, and analysis of this compound.

Commercial Availability

A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify the purity and identity of the compound.

| Supplier | CAS Number | Purity | Available Quantities | Catalog Number |

| APExBIO | 5349-62-2 | High Purity | Not Specified | B5379 |

| MedChemExpress | 5349-62-2 | 98.09% | 10 mM*1 mL, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | HY-W041470[1] |

| Sigma-Aldrich | 5349-62-2 | ≥95% | Sample, 100 g | W274003[2] |

| ChemicalBook | 5349-62-2 | 98% | Not Specified | Not Specified[3] |

| JINING XINHE CHEMICAL CO., LTD. | 5349-62-2 | 98% | Not Specified | Not Specified[3] |

| TargetMol Chemicals Inc. | 5349-62-2 | 99.55% | Not Specified | Not Specified[3] |

| Synerzine | 5349-62-2 | Not Specified | Not Specified | W041470 |

Experimental Protocols

This section details the experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis

A common method for the synthesis of this compound involves the reaction of phenylacetic acid and isovaleric acid over a thorium dioxide (ThO2) catalyst at elevated temperatures.[4][5]

Materials:

-

Phenylacetic acid

-

Isovaleric acid

-

Thorium dioxide (ThO2) catalyst

-

High-temperature tube furnace

-

Reaction vessel and condenser

-

Distillation apparatus

-

Organic solvents (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a mixture of phenylacetic acid and isovaleric acid in a suitable molar ratio.

-

Pack a tube furnace with the thorium dioxide catalyst.

-

Heat the furnace to a temperature range of 450 to 470°C.

-

Pass the vaporized mixture of the acids over the heated catalyst.

-

Collect the resulting product, which will be a mixture containing this compound, unreacted starting materials, and byproducts.

-

Perform a liquid-liquid extraction using an organic solvent like diethyl ether to separate the organic components from any aqueous phase.

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Purification by Column Chromatography

For higher purity, the synthesized product can be further purified using flash column chromatography.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water. For Mass-Spec compatible applications, formic acid can be used as an additive instead of phosphoric acid.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample by dissolving it in the mobile phase.

-

Set the flow rate and column temperature.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compound using the UV detector at an appropriate wavelength.

-

The retention time of the peak in the sample chromatogram should match that of the standard. The peak area can be used for quantification.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

A suitable capillary column (e.g., a non-polar or medium-polarity column)

Carrier Gas:

-

Helium or Hydrogen

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Set the GC oven temperature program, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Set the injector and detector temperatures.

-

Inject the sample into the GC.

-

The mass spectrometer will generate a mass spectrum for the eluting compound, which can be compared to a library spectrum for identification. The retention time in the gas chromatogram provides additional confirmation.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

Instrumentation:

-

NMR spectrometer

Solvent:

-

Deuterated chloroform (B151607) (CDCl₃)

Procedure:

-

Dissolve a small amount of the purified compound in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide detailed information about the molecular structure, confirming the identity of the compound.

Visualization of Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and ensuring the quality of this compound for research purposes.

Caption: Procurement and Quality Control Workflow for this compound.

References

Methodological & Application

Synthesis of 4-Methyl-1-phenyl-2-pentanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various synthetic methods to produce 4-Methyl-1-phenyl-2-pentanone, a ketone with applications in flavor, fragrance, and as a potential intermediate in pharmaceutical synthesis. The described methods include Catalytic Ketonization, Friedel-Crafts Acylation, Grignard Reaction, Oxidation of the corresponding alcohol, and Alkylation of Phenylacetone (B166967).

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods of this compound. Please note that yields and reaction conditions for some methods are based on analogous reactions and may require optimization for this specific target molecule.

| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Temperature (°C) | Reaction Time | Yield (%) |

| Catalytic Ketonization | Phenylacetic acid, Isovaleric acid | Thorium dioxide (ThO₂) | 450 - 470 | Continuous flow | Not specified |

| Friedel-Crafts Acylation | Benzene (B151609), 4-Methylvaleryl chloride | Aluminum chloride (AlCl₃) | 0 to 60 | 2 - 4 hours | ~70-80 (estimated) |

| Grignard Reaction | Phenylacetonitrile (B145931), Isobutylmagnesium bromide | - | 0 to reflux | 2 - 3 hours | ~60-70 (estimated) |

| Oxidation | 4-Methyl-1-phenyl-2-pentanol (B1196279) | DMSO, Oxalyl chloride, Triethylamine (B128534) (Swern) | -78 to room temp. | 1 - 2 hours | >90 (estimated) |

| Alkylation of Phenylacetone | Phenylacetone, Isobutyl bromide | Sodium hydroxide (B78521) (NaOH) | 90 - 100 | 16 hours | ~60-70 (estimated) |

Experimental Protocols

Catalytic Ketonization of Carboxylic Acids

This method involves the high-temperature, gas-phase ketonization of phenylacetic acid and isovaleric acid over a metal oxide catalyst.[1]

Protocol:

-

A mixture of phenylacetic acid and isovaleric acid is vaporized.

-

The vaporized acids are passed over a heated bed of thorium dioxide (ThO₂) catalyst.

-

The reaction temperature is maintained between 450 and 470°C.

-

The product stream is condensed and collected.

-

Purification is achieved by fractional distillation under reduced pressure.

Diagram of Reaction Pathway:

Friedel-Crafts Acylation of Benzene

This electrophilic aromatic substitution reaction involves the acylation of benzene with 4-methylvaleryl chloride using a Lewis acid catalyst.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess, as solvent) at 0°C under a nitrogen atmosphere, slowly add 4-methylvaleryl chloride (1.0 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0°C and slowly quench by the addition of crushed ice, followed by 6M HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Diagram of Experimental Workflow:

Grignard Reaction with a Nitrile

This method involves the nucleophilic addition of an isobutyl Grignard reagent to phenylacetonitrile, followed by hydrolysis to yield the ketone.

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate and maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

-

Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of phenylacetonitrile (0.9 eq) in anhydrous diethyl ether. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Hydrolysis: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation and purify the crude ketone by vacuum distillation.

Diagram of Grignard Reaction Mechanism:

Oxidation of 4-Methyl-1-phenyl-2-pentanol

This two-step process involves the synthesis of the precursor alcohol followed by its oxidation to the target ketone.

Protocol:

Part A: Synthesis of 4-Methyl-1-phenyl-2-pentanol

-

Prepare a Grignard reagent from benzyl (B1604629) chloride (1.0 eq) and magnesium (1.2 eq) in anhydrous diethyl ether.

-

To the cooled Grignard reagent, add isobutyraldehyde (B47883) (0.9 eq) dropwise.

-

After the addition, stir at room temperature for 1 hour.

-

Work up the reaction with saturated aqueous ammonium chloride, extract with diethyl ether, dry, and concentrate to obtain the crude alcohol.

Part B: Swern Oxidation of the Alcohol

-

In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in dichloromethane (B109758) at -78°C.

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) in dichloromethane.

-

After 15 minutes, add a solution of 4-methyl-1-phenyl-2-pentanol (1.0 eq) in dichloromethane.

-

Stir for 30 minutes, then add triethylamine (5.0 eq).

-

Allow the reaction to warm to room temperature, then quench with water.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica (B1680970) gel.

Diagram of Oxidation Workflow:

Alkylation of Phenylacetone

This method involves the formation of an enolate from phenylacetone, which is then alkylated with an isobutyl halide.

Protocol:

-

To a stirred mixture of phenylacetone (1.0 eq) and powdered sodium hydroxide (1.1 eq), add isobutyl bromide (1.2 eq).

-

Heat the mixture at 90-100°C for 16 hours.

-

After cooling, add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Diagram of Alkylation Logical Relationship:

References

Application Notes and Protocols for the Analytical Determination of 4-Methyl-1-phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenyl-2-pentanone, also known as benzyl (B1604629) isobutyl ketone, is a chemical compound with applications in various fields, including as a flavoring agent and in chemical synthesis. Accurate and precise analytical methods are crucial for its characterization, quantification, and quality control in research, development, and manufacturing processes. This document provides detailed application notes and protocols for the analysis of this compound using several common analytical techniques.

Analytical Techniques Overview

A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. The most common techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it ideal for trace analysis and structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of a wide range of compounds. Reversed-phase HPLC is particularly suitable for the analysis of moderately polar compounds like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique used to identify functional groups present in a molecule, providing characteristic information about the compound's structure.

Data Presentation: Quantitative Method Performance

While specific quantitative performance data for this compound is not extensively available in the public domain, the following tables summarize typical performance characteristics for the analysis of similar aromatic ketones using GC-MS and HPLC. This data should be considered as a general guideline, and method validation is essential for specific applications.

Table 1: Typical Performance Characteristics of a GC-MS Method for Aromatic Ketones

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL |

| Accuracy (Recovery) | 90 - 110% |

| Precision (RSD) | < 15% |

Table 2: Typical Performance Characteristics of an HPLC-UV Method for Aromatic Ketones

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 5 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 - 20 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 5% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system.

a. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards.

-

Sample Solution: Dilute the sample containing this compound in the same solvent to a concentration expected to be within the calibration range.

-

Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., deuterated analog or a compound with similar chemical properties and retention time) to all standard and sample solutions at a constant concentration.

b. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.

-

Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

c. Data Analysis:

-

Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a reference standard.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the analysis of this compound.

a. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

-

Sample Solution: Dilute the sample in the mobile phase to a concentration within the calibration range.

-

Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

b. HPLC Instrumentation and Conditions:

-

HPLC System:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (ACN) and water. A typical starting point is ACN:Water (60:40 v/v). For Mass Spectrometry (MS) compatible methods, replace any non-volatile acid with a volatile acid like formic acid.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

-

c. Data Analysis:

-

Qualitative Analysis: Identify the analyte by comparing its retention time with that of a reference standard.

-

Quantitative Analysis: Create a calibration curve by plotting the peak area against the concentration of the calibration standards. Calculate the concentration of the analyte in the sample using the calibration curve.

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for acquiring ¹H and ¹³C NMR spectra of this compound for structural confirmation.

a. Sample Preparation:

-

Sample Amount: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any suspended particles.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

b. NMR Spectrometer and Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

c. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum and perform baseline correction.

-

Chemical Shift Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of this compound, which is useful for identifying its functional groups.

a. Sample Preparation (for a liquid sample):

-

Neat Liquid (Salt Plates): Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

b. FTIR Spectrometer and Data Acquisition:

-

Spectrometer: Any standard FTIR spectrometer.

-

Background: Collect a background spectrum of the empty salt plates or the clean ATR crystal.

-

Sample Spectrum: Collect the spectrum of the sample.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

c. Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Identify the characteristic absorption bands. For this compound, expect a strong absorption for the C=O (ketone) stretch, typically around 1715 cm⁻¹, and absorptions corresponding to aromatic C-H and aliphatic C-H stretches.

Caption: Workflow for FTIR analysis of this compound.

References

GC-MS analysis of 4-Methyl-1-phenyl-2-pentanone

An Application Note for the GC-MS Analysis of 4-Methyl-1-phenyl-2-pentanone

Introduction

This compound, also known as benzyl (B1604629) isobutyl ketone, is a member of the benzene (B151609) and substituted derivatives class of organic compounds.[1] It is recognized for its sweet, woody, and spicy odor and is used as a flavor and fragrance agent.[2] Accurate and sensitive analytical methods are essential for its detection and quantification in various matrices, from food products to biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound due to its high chromatographic resolution and definitive mass spectral identification.[3][4]

This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, designed for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of this compound from a liquid matrix (e.g., an aqueous sample). The choice of solvent and volumes may need to be optimized based on the specific sample matrix and concentration of the analyte.

-

Sample Collection: Collect samples in clean glass containers to avoid contamination.[3]

-

Internal Standard Spiking: To a 5 mL aliquot of the sample, add a known concentration of an appropriate internal standard (e.g., fluorene-d10). The internal standard helps to correct for variations in extraction efficiency and instrument response.

-

Extraction:

-

Transfer the spiked sample to a separatory funnel.

-

Add 5 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.[3]

-

Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically.

-

Allow the layers to separate completely. The organic layer contains the analyte.

-

Drain the lower organic layer (dichloromethane) into a clean collection tube.

-

-

Drying and Concentration:

-

Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

-

Carefully decant the dried extract into a new tube.

-

Concentrate the sample to a final volume of 1 mL by gently evaporating the solvent under a stream of inert gas (e.g., nitrogen).[3]

-

-

Final Step: Transfer the final concentrated extract into a 2 mL autosampler vial for GC-MS analysis.[3]

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization for specific instruments.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| GC System | Standard Gas Chromatograph |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (for trace analysis) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| MS System | Single Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu (scan mode) |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative and Qualitative Data

Qualitative identification is achieved by comparing the retention time and the acquired mass spectrum of the analyte with a known reference standard analyzed under identical conditions. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

Table 3: Expected Chromatographic and Mass Spectral Data

| Analyte | Expected Retention Time (min) | Molecular Ion [M]+ (m/z) | Key Fragment Ions (m/z) |

| This compound | ~10-12 | 176 | 57, 85, 91, 119 |

Mass Spectral Fragmentation

The mass spectrum of this compound is characterized by several key fragments. PubChem lists the most prominent peaks as m/z 57 and m/z 85.[5] The molecular ion peak is expected at m/z 176, corresponding to its molecular weight.[5] Other significant fragments include the benzyl cation (m/z 91) and fragments resulting from alpha-cleavage around the carbonyl group.

Table 4: Major Mass Fragments and Their Proposed Structures

| m/z | Proposed Ion Structure | Fragment Name |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion |

| 119 | [C₈H₇O]⁺ | Phenylacetyl Cation |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation |

| 85 | [C₅H₉O]⁺ | Isovaleryl Cation |

| 57 | [C₄H₉]⁺ | Isobutyl Cation |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample handling to final data analysis.

Caption: A flowchart of the GC-MS analysis protocol.

Proposed Fragmentation Pathway

This diagram shows the proposed electron ionization fragmentation pathway for this compound.

Caption: Proposed EI fragmentation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Methyl-1-phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenyl-2-pentanone, also known as benzyl (B1604629) isobutyl ketone, is a compound of interest in various fields, including flavor and fragrance industries, and as a potential impurity or metabolite in pharmaceutical development. A reliable and accurate analytical method is crucial for its quantification and purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is a reverse-phase HPLC technique with UV detection, suitable for routine analysis and quality control.

Experimental Protocols

Materials and Reagents

-

Analyst: this compound (Purity ≥ 98%)

-

Solvents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

-

Reagents:

-

Phosphoric acid (ACS grade)

-

-

Equipment:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These parameters have been established based on methods for structurally similar compounds and general reverse-phase chromatography principles.

| Parameter | Recommended Setting |

| HPLC Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 258 nm |

| Run Time | Approximately 10 minutes |

Note: The UV detection wavelength is based on the absorbance maxima of the structurally similar compound phenyl-2-propanone[1]. It is recommended to verify the optimal wavelength by scanning the UV spectrum of this compound.

Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.

2.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.3.4. Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration within the calibration range. If necessary, sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary

The following table summarizes the typical quantitative data and performance characteristics for this HPLC method. These values are based on established guidelines for method validation.[2][3][4]

| Parameter | Typical Acceptance Criteria/Results |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | |

| Repeatability (n=6) | ≤ 2.0% |

| Intermediate Precision | ≤ 3.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantitation (LOQ) | ~1.0 µg/mL |

| Retention Time (RT) | Approximately 6-8 minutes |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | > 2000 |

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described reverse-phase HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for implementation in quality control laboratories and research settings. It is recommended to perform a full method validation according to ICH guidelines or internal standard operating procedures before routine use.

References

Application Note: Infrared Spectrum Analysis of 4-Methyl-1-phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 4-Methyl-1-phenyl-2-pentanone using Fourier Transform Infrared (FTIR) spectroscopy. Included are the theoretical background, experimental procedures, and expected spectral data for the characterization of this compound. This application note is intended to guide researchers in the qualitative analysis of this compound, a common flavoring agent and a potential intermediate in drug development.

Introduction